1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[321]oct-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring, a chlorophenoxy group, and an azabicyclo octane structure
Preparation Methods
The synthesis of 1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the chlorophenoxy group, and the construction of the azabicyclo octane scaffold. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Atropine: A tropane alkaloid with a similar azabicyclo octane structure, used as a medication to treat certain types of nerve agent and pesticide poisonings.
Hyoscyamine: Another tropane alkaloid with similar structural features, used to treat various medical conditions, including gastrointestinal disorders.
Properties
Molecular Formula |
C19H23ClN4O2 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23ClN4O2/c1-23-15-5-6-16(23)11-14(10-15)21-19(25)18-7-8-24(22-18)12-26-17-4-2-3-13(20)9-17/h2-4,7-9,14-16H,5-6,10-12H2,1H3,(H,21,25) |
InChI Key |
ULIRZLLZZBJYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C=C3)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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